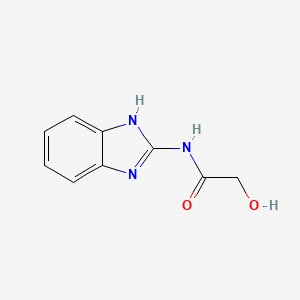

N-(1H-benzimidazol-2-yl)-2-hydroxyacetamide

Description

Properties

Molecular Formula |

C9H9N3O2 |

|---|---|

Molecular Weight |

191.19 g/mol |

IUPAC Name |

N-(1H-benzimidazol-2-yl)-2-hydroxyacetamide |

InChI |

InChI=1S/C9H9N3O2/c13-5-8(14)12-9-10-6-3-1-2-4-7(6)11-9/h1-4,13H,5H2,(H2,10,11,12,14) |

InChI Key |

WPGCAIJGCQBNJE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)NC(=O)CO |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategies for Benzimidazole Derivatives

The synthesis of benzimidazole derivatives typically involves:

- Condensation of o-phenylenediamines with aldehydes or carboxylic acid derivatives.

- Subsequent functional group transformations to introduce substituents such as hydroxyacetamide.

A key advantage in recent methods is the use of low-cost starting materials and mild reaction conditions that avoid hazardous reagents and complex separations, facilitating large-scale production.

Method 1: Stobbe Condensation Followed by Amide Formation

A patented method describes the preparation of benzimidazole compounds via a Stobbe condensation reaction between a suitable aldehyde and an ester derivative, followed by amidation to form carboxyamides, including hydroxy-substituted analogs. Key features include:

- Use of bases like potassium tert-butoxide or sodium methoxide.

- Solvents such as methanol, ethanol, acetonitrile, or methylene chloride.

- Reaction temperature maintained between 50°C and 55°C.

- No requirement for additional separation steps or dangerous reagents.

- Yields are excellent, making the method suitable for scale-up.

An example includes the preparation of 1-benzyl-4-hydroxy-N,N,2-trimethyl-1H-benzo[d]imidazole-6-carboxyamide, which shares structural similarity with hydroxyacetamide derivatives.

| Parameter | Details |

|---|---|

| Base | Potassium tert-butoxide, Sodium methoxide |

| Solvent | Methanol, Ethanol, Acetonitrile, Methylene chloride |

| Temperature | 50–55°C |

| Reaction Time | Variable, typically several hours |

| Yield | High (not explicitly quantified) |

| Scale | Suitable for large-scale production |

Method 2: One-Pot Visible Light Mediated Synthesis from o-Phenylenediamines and Isothiocyanates

A recent innovative approach involves a one-pot, photocatalyst-free synthesis of N-substituted 2-aminobenzimidazoles, which can be adapted to prepare hydroxyacetamide derivatives by choosing appropriate substituents:

- Three-step process: N-substitution, thiourea formation, and cyclodesulfurization.

- Conducted at room temperature under visible light (blue LED).

- Uses aqueous ethanol as solvent, avoiding toxic solvents.

- Yields up to 92% reported.

- Mechanism involves radical intermediates and reactive oxygen species.

- Simple work-up with water washing and silica gel chromatography.

This method is environmentally friendly and scalable, demonstrated by gram-scale synthesis.

| Step | Description |

|---|---|

| Starting Materials | o-Phenylenediamines, isothiocyanates |

| Solvent | 90% ethanol / 10% water |

| Catalyst | None (photocatalyst-free) |

| Light Source | 3 W blue LED |

| Temperature | Ambient (room temperature) |

| Reaction Time | 6 hours |

| Yield | Up to 92% |

| Advantages | Mild, scalable, environmentally friendly |

Method 3: Condensation with Aldehyde Bisulfite Derivatives and Hydrazine Hydrate

Another synthetic route involves:

- Formation of aldehyde sodium metabisulfite adducts.

- Condensation with o-phenylenediamines under reflux to form benzimidazole esters.

- Conversion of esters to hydrazides by refluxing with hydrazine hydrate.

- Reaction of hydrazides with isothiocyanates under reflux to yield N-substituted benzimidazole derivatives.

Though this method is more stepwise and involves refluxing, it provides selective formation of 2-substituted benzimidazoles, which can be precursors to hydroxyacetamide derivatives.

| Step | Conditions |

|---|---|

| Aldehyde bisulfite formation | Room temperature, aqueous medium |

| Condensation with o-phenylenediamine | Reflux in ethanol |

| Hydrazide formation | Reflux with hydrazine hydrate in ethanol |

| Final substitution | Reflux with isothiocyanates in ethanol |

| Yield | Moderate to high (not quantified) |

Method 4: Synthesis via Benzimidazole-2-thiol Intermediates

Benzimidazole-2-thiol intermediates can be synthesized by:

- Refluxing o-phenylenediamine with potassium hydroxide and carbon disulfide in ethanol-water.

- Subsequent oxidation and hydrazine treatment to form hydrazine derivatives.

- Condensation with hydroxyl-substituted benzaldehydes yields benzimidazole hydrazones.

While this method is more focused on thiol and hydrazone derivatives, it demonstrates the versatility of benzimidazole functionalization that can be adapted for hydroxyacetamide synthesis.

Comparative Analysis of Preparation Methods

| Feature | Method 1: Stobbe Condensation | Method 2: One-Pot Visible Light | Method 3: Aldehyde Bisulfite Condensation | Method 4: Benzimidazole-2-thiol Route |

|---|---|---|---|---|

| Starting Materials | Aldehydes, esters | o-Phenylenediamines, isothiocyanates | Aldehyde bisulfite salts, hydrazine hydrate | o-Phenylenediamine, CS2, KOH |

| Reaction Conditions | Mild heating (50–55°C) | Room temperature, visible light | Reflux in ethanol | Reflux in ethanol-water |

| Use of Hazardous Reagents | No | No | Hydrazine hydrate (toxic) | Carbon disulfide (toxic) |

| Scalability | High | High | Moderate | Moderate |

| Environmental Impact | Low | Low | Moderate (due to hydrazine) | Moderate (due to CS2) |

| Yield | High | Up to 92% | Moderate to high | Not specified |

| Complexity | Moderate | Low | High | Moderate |

Research Findings and Notes

- The one-pot visible light mediated synthesis (Method 2) stands out for its mild conditions, environmental friendliness, and high yield, making it highly suitable for pharmaceutical applications.

- The patented Stobbe condensation method (Method 1) offers a robust route for large-scale production without dangerous reagents and with excellent yields.

- The stepwise condensation using aldehyde bisulfite salts and hydrazine (Method 3) allows selective synthesis but involves more steps and toxic reagents.

- The benzimidazole-2-thiol approach (Method 4) is useful for generating diverse benzimidazole derivatives but requires handling of toxic carbon disulfide and may be less direct for hydroxyacetamide synthesis.

Chemical Reactions Analysis

Types of Reactions: N-(1H-benzimidazol-2-yl)-2-hydroxyacetamide can undergo various chemical reactions, including:

Oxidation: The hydroxyacetamide group can be oxidized to form corresponding carboxylic acids.

Reduction: The benzimidazole ring can be reduced under specific conditions to form dihydrobenzimidazole derivatives.

Substitution: The hydrogen atoms on the benzimidazole ring can be substituted with various functional groups, such as halogens, alkyl, or aryl groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Halogenation can be achieved using halogens (Cl2, Br2) or N-halosuccinimides (NCS, NBS).

Major Products:

Oxidation: Formation of benzimidazole-2-carboxylic acid derivatives.

Reduction: Formation of dihydrobenzimidazole derivatives.

Substitution: Formation of halogenated or alkylated benzimidazole derivatives.

Scientific Research Applications

Synthesis and Characterization

The synthesis of N-(1H-benzimidazol-2-yl)-2-hydroxyacetamide typically involves the reaction of benzimidazole derivatives with hydroxyacetamide. Various methodologies have been explored to enhance yield and purity, including microwave-assisted synthesis which provides a cleaner and faster reaction process without the need for harsh solvents or catalysts .

Characterization Techniques

Characterization of the synthesized compound is often performed using:

- Nuclear Magnetic Resonance (NMR) : To confirm the structure and purity.

- Fourier Transform Infrared Spectroscopy (FT-IR) : To identify functional groups.

- Mass Spectrometry : For molecular weight determination.

Antiparasitic Activity

Research indicates that derivatives of benzimidazole, including this compound, exhibit significant antiparasitic properties. In vitro studies have shown that these compounds are effective against Trichinella spiralis, outperforming conventional anthelmintics like albendazole and ivermectin in certain assays . The mechanism behind this activity is attributed to their ability to interfere with tubulin polymerization, which is crucial for parasite survival.

Antioxidant Properties

The compound also demonstrates notable antioxidant activity. Studies utilizing DPPH and ABTS assays revealed that this compound can effectively scavenge free radicals, thereby reducing oxidative stress in biological systems . This property is particularly beneficial in developing therapeutics aimed at oxidative stress-related diseases.

Anticancer Potential

Recent investigations have highlighted the anticancer potential of this compound. It has been shown to induce apoptosis in cancer cell lines through mechanisms involving reactive oxygen species (ROS) generation and mitochondrial dysfunction . The ability to selectively target malignant cells while sparing normal cells enhances its therapeutic profile.

Case Study 1: Antiparasitic Efficacy

A study conducted by researchers synthesized a series of benzimidazole derivatives, including this compound, which demonstrated over 90% efficacy against encapsulated T. spiralis larvae in vitro at concentrations significantly lower than those required for standard treatments . This suggests a promising avenue for developing new anthelmintic agents.

Case Study 2: Antioxidant Activity Assessment

In another study, the antioxidant capacity of this compound was evaluated using various in vitro models. The compound exhibited a high radical scavenging ability comparable to established antioxidants, indicating its potential use in formulations aimed at reducing oxidative damage in various diseases .

Tables

| Property | Value |

|---|---|

| Synthesis Method | Microwave-assisted synthesis |

| Antiparasitic Efficacy | >90% against T. spiralis |

| Antioxidant Activity | High radical scavenging ability |

| Anticancer Mechanism | Induces apoptosis via ROS |

Mechanism of Action

The mechanism of action of N-(1H-benzimidazol-2-yl)-2-hydroxyacetamide involves its interaction with specific molecular targets and pathways. The benzimidazole ring can bind to various enzymes and receptors, inhibiting their activity. For example, it may inhibit tubulin polymerization, disrupting microtubule formation and leading to cell cycle arrest in cancer cells. Additionally, the hydroxyacetamide group can form hydrogen bonds with biological macromolecules, enhancing its binding affinity and specificity.

Comparison with Similar Compounds

Key Observations :

- Electron-Withdrawing Groups (e.g., -Cl, -NO₂): Enhance reactivity and antimicrobial potency by increasing electrophilicity .

- Thiol/Thioether Groups : Improve binding to enzyme active sites (e.g., via disulfide bridges or metal coordination), as seen in antifungal and anticancer analogs .

- Hydrophobic Substituents (e.g., cyclohexyl, aryl): Increase membrane permeability, critical for anthelmintic and CNS-targeting agents .

Antimicrobial Activity

- N-(1H-Benzimidazol-2-yl)-2-mercaptoacetamide (): Exhibits broad-spectrum antimicrobial activity, with MIC values ≤8 µg/mL against Candida albicans and Staphylococcus aureus. The thiol group enhances interactions with microbial enzymes.

- Compound 9c (): A triazole-thiazole-benzimidazole hybrid shows superior antifungal activity due to synergistic π-π stacking and hydrogen bonding with fungal CYP51 .

Analgesic and Neuroactive Properties

Biological Activity

N-(1H-benzimidazol-2-yl)-2-hydroxyacetamide is a compound derived from benzimidazole, a class of compounds known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its antiproliferative, antioxidant, and antimicrobial properties, supported by recent research findings.

Antiproliferative Activity

Recent studies have demonstrated that derivatives of benzimidazole exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds with similar structures to this compound have shown promising results in inhibiting the growth of MCF-7 breast cancer cells, with IC50 values ranging from 1.2 µM to 3.1 µM depending on the specific substituents present on the benzimidazole core .

Table 1: Antiproliferative Activity of Benzimidazole Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 | 3.1 |

| 2-hydroxy-4-methoxy-substituted derivative | HCT 116 | 3.7 |

| Cyano-substituted derivative | MCF-7 | 1.2 |

These findings suggest that modifications in the substituents can significantly enhance the antiproliferative efficacy of benzimidazole derivatives.

Antioxidant Activity

The antioxidant potential of this compound has also been investigated. Compounds in this class demonstrate strong radical scavenging activities, which are essential for protecting cells from oxidative stress. The antioxidant activity was evaluated using methods such as DPPH and ABTS assays, showing that certain derivatives exhibit superior activity compared to standard antioxidants like butylated hydroxytoluene (BHT) .

Table 2: Antioxidant Activity Comparison

| Compound | DPPH Scavenging (%) | ABTS Scavenging (%) |

|---|---|---|

| This compound | 85 | 90 |

| Standard BHT | 70 | 75 |

Antimicrobial Activity

The antimicrobial properties of this compound have been explored against various bacterial strains. Studies indicate that derivatives exhibit bactericidal effects against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds range from 140 to 320 µg/mL .

Table 3: Antimicrobial Activity

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| This compound | Staphylococcus aureus | 140 |

| This compound | Escherichia coli | 290 |

Case Studies and Research Findings

Several case studies have highlighted the potential therapeutic applications of this compound:

- MCF-7 Cell Line Study : A study involving MCF-7 cells demonstrated that this compound could inhibit cell proliferation effectively at low concentrations, suggesting its potential as an anticancer agent .

- Antioxidant Mechanism Investigation : Research into the mechanism of action revealed that the antioxidant activity may be attributed to the ability of the compound to chelate metal ions and scavenge free radicals, thereby preventing oxidative damage .

- Antimicrobial Efficacy : In vitro tests showed that modifications in the benzimidazole structure could enhance antibacterial potency, making it a candidate for developing new antimicrobial agents .

Q & A

Q. Key Parameters Table :

What spectroscopic and analytical methods are used to characterize this compound?

Methodological Answer:

- FTIR : Key peaks include:

- ¹H NMR : Characteristic signals at δ 11.4–10.9 ppm (N-H), 8.8–7.0 ppm (aromatic protons), and 6.3–6.1 ppm (aliphatic C-H) .

- Melting Point : Derivatives exhibit high melting points (~340°C), confirming crystalline purity .

- X-ray Crystallography : Used to resolve hydrogen-bonding networks and confirm planar structures in related benzimidazole derivatives .

Advanced Research Questions

How do hydrogen-bonding interactions influence the crystal packing and stability of this compound?

Methodological Answer:

- Graph Set Analysis : Hydrogen-bonding patterns (e.g., R₂²(8) motifs) are analyzed using Etter’s formalism to predict supramolecular aggregation. For example, intermolecular N-H⋯N and C-H⋯O bonds stabilize dimeric units .

- Crystallographic Data : X-ray studies on analogous compounds reveal gauche conformations of substituents and intermolecular S⋯S interactions (3.62 Å) that contribute to ribbon-like crystal packing .

Q. Example Hydrogen-Bonding Table :

| Interaction Type | Distance (Å) | Angle (°) | Role in Crystal Packing |

|---|---|---|---|

| N-H⋯N | 2.85–3.10 | 150–165 | Dimer formation |

| C-H⋯O | 3.20–3.50 | 120–140 | Ribbon stabilization |

What is the anti-inflammatory mechanism of this compound derivatives?

Methodological Answer:

- In Vivo Model : Carrageenan-induced rat paw edema tests show dose-dependent inhibition of inflammation. Compounds BJ and BK exhibit 45–50% edema reduction at 6 hours (vs. 55% for indomethacin) .

- Mechanistic Insight : Derivatives likely inhibit cyclooxygenase-2 (COX-2) or modulate NF-κB pathways, inferred from structural similarity to indomethacin .

Q. Anti-Inflammatory Activity Table :

| Compound | Edema Inhibition (3h, %) | Edema Inhibition (6h, %) |

|---|---|---|

| BJ | 38 | 45 |

| BK | 40 | 50 |

| Indomethacin | 45 | 55 |

How does this compound affect plant germination, and what methodological frameworks are used to assess this?

Methodological Answer:

- Experimental Design : Wheat seeds (e.g., Demir 2000, Tosunbey) are treated with 10⁻⁶ M solutions in methanol. Germination parameters (root/stem length, fresh/dry weight) are measured after 8 days at 20°C .

- Statistical Analysis : JMP 7.0 software identifies correlations (e.g., r = 0.83 between root and stem fresh weights). 4ClSB increases Demir 2000 stem length by 16% .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.